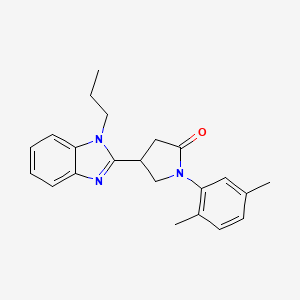

1-(2,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Beschreibung

The compound 1-(2,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (molecular formula: C22H21N3O) features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group at position 1 and a 1-propyl-benzimidazol-2-yl moiety at position 4 . The structural complexity of this compound—combining benzimidazole and pyrrolidinone moieties—suggests possible applications in targeting enzymes or receptors, though specific biological data remain unreported.

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-4-11-24-19-8-6-5-7-18(19)23-22(24)17-13-21(26)25(14-17)20-12-15(2)9-10-16(20)3/h5-10,12,17H,4,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMWOMTJDQCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Alkylation: The benzimidazole intermediate can then be alkylated with 1-bromopropane to introduce the propyl group.

Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor, such as an amino ketone, in the presence of a base.

Coupling with the dimethylphenyl group: The final step involves coupling the pyrrolidinone intermediate with 2,5-dimethylphenyl bromide under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Sodium hydride, lithium diisopropylamide, or other strong bases in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural analogs (Table 1) highlight how substituent variations influence physicochemical properties:

Table 1: Structural Analogs of 1-(2,5-Dimethylphenyl)-4-(1-Propyl-1H-1,3-Benzodiazol-2-yl)Pyrrolidin-2-one

Key Observations :

- Synthetic Yields : The target compound’s analogs exhibit moderate yields (53–67%), suggesting that its synthesis may follow similar efficiency .

- Melting Points: Analogs with polar groups (e.g., hydrazide in Compound 12) show higher melting points (194–195°C), while nonpolar substituents (e.g., pyrazolyl in Compound 13) correlate with lower melting points (138–139°C). The target’s 2,5-dimethylphenyl and propyl groups may result in a melting point intermediate to these values.

Analytical and Computational Tools

- Structural Characterization : Analogs in were validated using NMR, IR, and mass spectrometry. The target compound would likely require similar techniques for confirmation.

Biologische Aktivität

The compound 1-(2,5-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidinones and incorporates a benzodiazole moiety, which is known for various pharmacological effects. The structural formula can be represented as follows:

This formula indicates the presence of a dimethylphenyl group and a propylbenzodiazole, contributing to its unique biological profile.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzodiazole derivatives act as inhibitors for various kinases and enzymes involved in cell signaling pathways.

- Antitumor Effects : Studies have shown that related compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of similar compounds using various cancer cell lines. For instance, compounds with structural similarities were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives could significantly reduce cell viability, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .

Antimicrobial Activity

The antimicrobial activity of related compounds was assessed using broth microdilution methods. The results demonstrated promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges for therapeutic use .

Study 1: Antitumor Efficacy

A study conducted on a series of benzodiazole derivatives found that the compound exhibited significant cytotoxicity in vitro against A549 cells. The mechanism was attributed to its ability to induce DNA damage and inhibit DNA repair pathways:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-(2,5-Dimethylphenyl)-4-(1-propyl-1H-benzodiazol-2-yl)pyrrolidin-2-one | A549 | 6.26 ± 0.33 | DNA damage induction |

| Benzodiazole A | HCC827 | 10.50 ± 0.50 | Apoptosis induction |

| Benzodiazole B | NCI-H358 | 16.00 ± 9.38 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related compounds against common pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 1-(2,5-Dimethylphenyl)-4-(1-propyl-1H-benzodiazol-2-yl)pyrrolidin-2-one | E. coli | 32 |

| Benzodiazole C | S. aureus | 16 |

These findings suggest a potential role for this compound in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.